1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone
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Overview
Description
1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making this compound valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 1-(5-Fluoro-2-pyridinyl)ethanone
- 2-Fluoropyridine
- 3-Fluoropyridine
Comparison: 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone is unique due to its pyrrolidinone moiety, which imparts additional stability and reactivity compared to simpler fluoropyridines. This makes it particularly valuable in applications requiring specific electronic and steric properties .
Properties
Molecular Formula |
C9H9FN2O |
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Molecular Weight |
180.18 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9FN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
InChI Key |
OENVCFPDWIFOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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